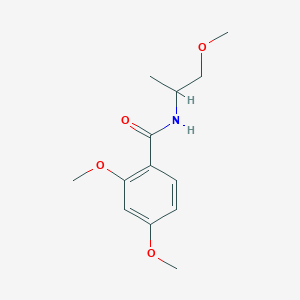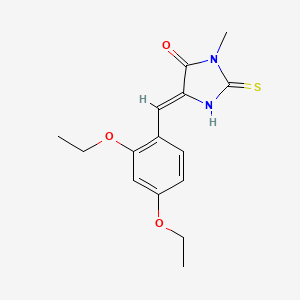
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as 25C-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its similarity to LSD. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
Wirkmechanismus
25C-NBOMe acts primarily as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The compound also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. The activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the hallucinogenic effects of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of 25C-NBOMe are similar to those of other hallucinogenic drugs such as LSD and psilocybin. The effects include altered perception, mood, and thought processes. The compound has been shown to cause changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the default mode network.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 25C-NBOMe in lab experiments is its potency. The compound is highly potent, which means that small doses can produce significant effects. This makes it useful for studying the mechanisms of action of hallucinogenic drugs. However, one limitation is the lack of research on the long-term effects of the compound. More research is needed to determine the safety of the compound for long-term use.
Zukünftige Richtungen
There are several areas of research that could be explored in the future. Some of these include:
1. Development of new therapeutic applications: Further research is needed to determine the potential therapeutic applications of 25C-NBOMe, particularly in the areas of depression, anxiety, and addiction.
2. Mechanisms of action: More research is needed to understand the mechanisms of action of 25C-NBOMe and other hallucinogenic drugs.
3. Safety and toxicity: Further research is needed to determine the safety and toxicity of 25C-NBOMe, particularly with long-term use.
4. Development of new analogs: There is potential for the development of new analogs of 25C-NBOMe with improved therapeutic properties and reduced side effects.
Conclusion:
In conclusion, 25C-NBOMe is a potent hallucinogenic drug that has gained popularity in recent years. It has potential therapeutic applications in the areas of depression, anxiety, and addiction. The compound acts primarily as a partial agonist of the 5-HT2A receptor and has similar biochemical and physiological effects to other hallucinogenic drugs. However, more research is needed to determine the safety and long-term effects of the compound.
Wissenschaftliche Forschungsanwendungen
25C-NBOMe has been the subject of extensive research in recent years due to its potential therapeutic applications. Some of the areas of research include:
1. Treatment of depression and anxiety disorders: Studies have shown that 25C-NBOMe has antidepressant and anxiolytic effects in animal models. It has been suggested that the compound may be useful in the treatment of depression and anxiety disorders.
2. Pain management: 25C-NBOMe has been shown to have analgesic properties in animal models. It has been suggested that the compound may be useful in the treatment of chronic pain.
3. Addiction treatment: Studies have shown that 25C-NBOMe has the potential to reduce drug-seeking behavior in animal models. It has been suggested that the compound may be useful in the treatment of addiction.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3S/c1-26-19-14-18(20(27-2)13-17(19)23)24-22(25)21(15-9-5-3-6-10-15)28-16-11-7-4-8-12-16/h3-14,21H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGKEAWKBQBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3951869.png)

![N-(1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide](/img/structure/B3951892.png)
![8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3951894.png)
![4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarbaldehyde](/img/structure/B3951901.png)
![1,3-dimethyl-5-nitro-6-[2-(2-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3951906.png)
![N-methyl-2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B3951912.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B3951927.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide](/img/structure/B3951939.png)

![5-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3951947.png)

![2-(1,3-benzothiazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B3951956.png)
![2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B3951966.png)